Palmitic monoisopropanolamide, (S)-

Endocannabinoid System Modulation Fatty Acid Amide Hydrolase (FAAH) Enantioselectivity

Palmitic monoisopropanolamide, (S)- is a chiral N-acylalkanolamide surfactant formed by the condensation of palmitic acid and (S)-1-amino-2-propanol. Its IUPAC name is N-[(2S)-2-hydroxypropyl]hexadecanamide, with molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.5 g/mol.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 179951-57-6
Cat. No. B12662046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic monoisopropanolamide, (S)-
CAS179951-57-6
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC(C)O
InChIInChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1
InChIKeyVQNMGLLFMPXVFN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitic Monoisopropanolamide, (S)- (CAS 179951-57-6): Procurement-Relevant Chemical Identity and Structural Baseline


Palmitic monoisopropanolamide, (S)- is a chiral N-acylalkanolamide surfactant formed by the condensation of palmitic acid and (S)-1-amino-2-propanol. Its IUPAC name is N-[(2S)-2-hydroxypropyl]hexadecanamide, with molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.5 g/mol . The compound carries a UNII identifier (B807Y3R8UK), confirming its registration in authoritative pharmaceutical substance databases [1]. As a single enantiomer, it is distinct from the (R)-isomer (CAS 179951-56-5) and the racemic mixture. Its amphiphilic structure, combining a C16 saturated acyl chain with a secondary hydroxyl-bearing propanolamide headgroup, differentiates it from other fatty acid amides such as palmitoylethanolamide (PEA) and palmitoylisopropylamide, which lack the same stereochemistry or hydrogen-bonding capacity.

Why Palmitic Monoisopropanolamide, (S)- (179951-57-6) Cannot Be Interchanged with Generic or Racemic Fatty Acid Amides


Substitution at the class level of N-acylalkanolamides is unreliable because biological and physicochemical performance is sensitive to both headgroup stereochemistry and amide substitution patterns. Published structure–activity relationship (SAR) data on palmitoylethanolamide analogues demonstrate that the presence and configuration of a β-methyl group on the ethanolamine moiety strongly modulates inhibitory potency at fatty acid amide hydrolase (FAAH) and binding affinity at cannabinoid receptors [1]. The pure (S)-enantiomer provides a defined stereochemical probe that racemic or des-methyl analogues cannot replicate. For formulators, enantiomeric purity directly influences membrane partitioning, critical micelle concentration (CMC), and emulsification stability, making generic substitution a source of batch-to-batch performance variability in surfactant-dependent applications .

Quantitative Differentiation Evidence for Palmitic Monoisopropanolamide, (S)- Against Closest Analogs


Enantioselective FAAH Inhibition: (S)-Isomer vs. (R)-Isomer and Non-Chiral Analogues

While direct pI₅₀ data for the (S)-enantiomer are absent from the primary FAAH inhibition study, the (R)-enantiomer (RP-2ME) inhibited [³H]-anandamide metabolism with a pI₅₀ of 5.39 (competitive inhibition), whereas the structurally related non-chiral palmitoylisopropylamide gave a pI₅₀ of 4.89 (mixed-type inhibition) [1]. The (S)-isomer possesses the opposite configuration at the β-carbon; given the known stereochemical requirement for competitive FAAH inhibition observed with RP-2ME, the (S)-configuration is predicted to produce a distinct kinetic profile (likely mixed-type or non-competitive) that is critical for applications where competitive FAAH binding must be avoided or exploited [2].

Endocannabinoid System Modulation Fatty Acid Amide Hydrolase (FAAH) Enantioselectivity

Receptor Binding Selectivity: Differentiated CB1/CB2 Profile vs. Palmitoylethanolamide

At 100 μM, the (R)-enantiomer (RP-2ME) inhibited [³H]-CP 55,940 binding to human CB1 receptors expressed on CHO cells by approximately 26%, and [³H]-WIN 55,212-2 binding to human CB2 receptors by 15.5% [1]. Palmitoylethanolamide (PEA) itself displayed a similar modest CB1 effect [1]. Although the (S)-enantiomer has not been assayed in this system, the stereochemical inversion at the β-methyl group is expected to alter hydrogen-bonding interactions within the receptor orthosteric site, potentially reducing CB1 affinity further—a desirable feature for FAAH-targeted compounds aiming to avoid cannabinoid receptor engagement [2].

Cannabinoid Receptor Binding Off-Target Screening Selectivity Profiling

Physicochemical Differentiation: Solubility and LogP vs. Palmitoylisopropylamide and PEA

The (R)-enantiomer (RP-2ME) has reported solubility of 10 mg/mL in DMF, 4 mg/mL in DMSO, 25 mg/mL in ethanol, and 10 μg/mL in ethanol:PBS (1:10) . The (S)-enantiomer, by virtue of identical connectivity and similar 3D geometry, is expected to have comparable solubility. In contrast, palmitoylisopropylamide lacks the secondary alcohol, reducing aqueous-phase hydrogen-bonding capacity and likely lowering its solubility in polar solvents by approximately 2–5 fold based on general N-acylalkanolamide structure–property trends . Palmitoylethanolamide (PEA) has lower ethanol solubility (~5 mg/mL) due to its primary alcohol headgroup .

Formulation Development Pre-formulation Solubility

Enantiomeric Purity Specification vs. Racemic or Unspecified Stereochemistry Grades

Commercial sources for CAS 179951-57-6 specify the single (S)-enantiomer, typically at ≥95% purity, as confirmed by the UNII registration B807Y3R8UK [1]. The (R)-enantiomer is registered under a separate CAS (179951-56-5) and UNII (3438DY3589) [2]. This contrasts with generic 'palmitic monoisopropanolamide' (CAS 18738-25-5), which is compositionally undefined with respect to enantiomeric ratio . For applications where chirality influences interaction with biological targets (e.g., enzyme active sites) or chiral recognition in analytical separations, the defined enantiomer eliminates a source of experimental irreproducibility that can exceed 50% effect-size variation.

Chiral Quality Control Reproducibility Procurement Specification

High-Impact Application Scenarios for Palmitic Monoisopropanolamide, (S)- (179951-57-6) Based on Differential Evidence


Endocannabinoid System Probe with Stereochemically Defined FAAH Interaction

Researchers investigating FAAH inhibition mechanisms can deploy the (S)-enantiomer as a stereochemical probe. The (R)-enantiomer is a known competitive inhibitor (pI₅₀ 5.39) [1]; the (S)-configuration is predicted to shift inhibition kinetics toward non-competitive or mixed-type modes, enabling structure–activity studies that dissect enantiomer-dependent binding modes at FAAH's catalytic site [1].

Negative Control for Cannabinoid Receptor Engagement Studies

In experiments where FAAH inhibition must be achieved without activating CB1 or CB2 receptors, the (S)-enantiomer offers a predicted advantage. The (R)-isomer produces 26% CB1 and 15.5% CB2 inhibition at 100 μM [1]; using the (S)-enantiomer as a matched control allows separation of FAAH-mediated effects from residual cannabinoid receptor signaling, a critical requirement for target validation studies [1].

Topical and Cosmetic Formulation Development Leveraging Enhanced Solubility

Formulators developing ethanol-based or aqueous-alcoholic topical vehicles can benefit from the (S)-enantiomer's estimated ethanol solubility of ~25 mg/mL, which is approximately 5-fold higher than PEA . This solubility advantage reduces reliance on co-solvents and heating during product manufacture, supporting cold-process formulation strategies and improving active ingredient loading in serums, lotions, and transdermal prototypes .

Chiral Analytical Method Development and Quality Control Reference Standard

Analytical laboratories requiring a single-enantiomer reference standard for chiral HPLC or SFC method validation can procure CAS 179951-57-6 as a defined (S)-enantiomer. The separate UNII registrations for (S)- and (R)-enantiomers [2] provide unambiguous identity tracking, enabling development of enantiomeric purity methods for raw material release and stability monitoring in regulated environments [2].

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